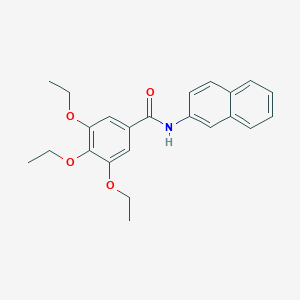

3,4,5-triethoxy-N-(2-naphthyl)benzamide

Description

3,4,5-Triethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at the 3-, 4-, and 5-positions and an amide group linked to a 2-naphthyl moiety. The triethoxy substituents confer significant steric bulk and electron-donating effects, while the 2-naphthyl group introduces aromaticity and lipophilicity.

Properties

Molecular Formula |

C23H25NO4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

3,4,5-triethoxy-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C23H25NO4/c1-4-26-20-14-18(15-21(27-5-2)22(20)28-6-3)23(25)24-19-12-11-16-9-7-8-10-17(16)13-19/h7-15H,4-6H2,1-3H3,(H,24,25) |

InChI Key |

WUCYLINWHDKOPH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Benzamide Analogs

*Estimated based on structural analogs.

Neurological Targets (nAChRs)

Benzamide analogs like 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (compound 1, ) act as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs). The triethoxy-N-(2-naphthyl) variant may exhibit enhanced subtype selectivity (e.g., α4β2 vs. α3β4) due to its bulky substituents, which could restrict binding to specific receptor conformations .

Anti-Inflammatory Activity

Roflumilast (), a PDE4 inhibitor, demonstrates that electron-withdrawing groups (e.g., difluoromethoxy) enhance potency. In contrast, the electron-donating triethoxy groups in the target compound might reduce PDE4 affinity but improve stability against metabolic degradation .

Hyaluronidase Inhibition

highlights that N-benzyl-substituted benzamides with halogenation show inhibitory activity.

Structural and Functional Advantages Over Analogs

- Triethoxy vs.

- Naphthyl vs. Thiazole/Thiadiazole : The 2-naphthyl group offers superior π-stacking capacity over thiazole () or thiadiazole () moieties, critical for interactions with aromatic protein residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.